o-3M3FBS

Beschreibung

Eigenschaften

IUPAC Name |

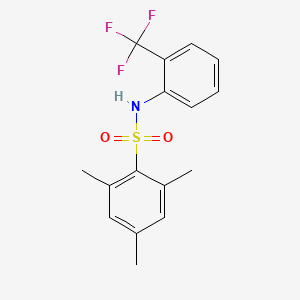

2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c1-10-8-11(2)15(12(3)9-10)23(21,22)20-14-7-5-4-6-13(14)16(17,18)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJJIFRWCCSXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354377 | |

| Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313981-55-4 | |

| Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

o-3M3FBS: A Negative Control for Phospholipase C Activation Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of intracellular signaling pathways, precise tools are paramount to dissecting complex molecular interactions. One such critical pathway involves the activation of Phospholipase C (PLC), a family of enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While the compound m-3M3FBS has been widely used as a direct activator of PLC, its specificity has been called into question, with several studies demonstrating its ability to induce calcium release independently of PLC activation.[1][2] This has highlighted the critical need for a reliable negative control to accurately interpret experimental results. The ortho-isomer of m-3M3FBS, o-3M3FBS , has been established as this essential negative control.[3] This technical guide provides a comprehensive overview of this compound, its use as a negative control, and the experimental context in which it is employed, with a focus on quantitative data, detailed protocols, and clear visualizations of the signaling pathways involved.

This compound, or 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, is a structural analog of m-3M3FBS that does not activate PLC isoforms.[1] Its utility lies in its ability to account for off-target or non-specific effects of m-3M3FBS, allowing researchers to attribute observed cellular responses more confidently to PLC activation.

Chemical Structures

The subtle difference in the position of the trifluoromethyl group on the phenyl ring between m-3M3FBS and this compound is responsible for the dramatic difference in their biological activity.

Caption: Chemical structures of m-3M3FBS and its inactive analog, this compound.

Data Presentation

The following tables summarize the quantitative data from studies comparing the effects of this compound and m-3M3FBS on key cellular responses related to PLC activation.

Table 1: Effect on Intracellular Calcium ([Ca2+]i) Mobilization

| Cell Type | Compound | Concentration (µM) | [Ca2+]i Response | Citation |

| SH-SY5Y Neuroblastoma | m-3M3FBS | 25 | Slowly developing elevation (full response in 4-6 min) | [1] |

| This compound | 25 | Much weaker Ca2+ release than m-3M3FBS | [1] | |

| Mouse Olfactory Neurons | m-3M3FBS | 15-25 | Dose-dependent increase in [Ca2+]i | [3] |

| This compound | 25 | Failed to induce Ca2+ responses | [3] | |

| CHO Cells | m-3M3FBS | Not specified | Slowly developing Ca2+ elevation | [1] |

| This compound | Not specified | No significant Ca2+ release | [1] |

Table 2: Effect on Inositol Phosphate (IP) Production

| Cell Type | Compound | Concentration (µM) | Incubation Time | Inositol Phosphate Production | Citation |

| SH-SY5Y Neuroblastoma | m-3M3FBS | Not specified | > 20 min | Increased IP generation | [1] |

| < 7 min | No detectable IP generation | [1] | |||

| This compound | Not specified | Not specified | No inositol phosphate response | [1] | |

| CHO Cells | m-3M3FBS | Not specified | 20 min | No inositol phosphate elevation | [1] |

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to treatment with m-3M3FBS and this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

m-3M3FBS and this compound stock solutions in DMSO

-

Adherent cells cultured on glass coverslips or in 96-well black-walled plates

-

Fluorescence microscope or plate reader equipped for ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

Procedure:

-

Prepare Fura-2 AM Loading Solution:

-

Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

For a final loading concentration of 2 µM Fura-2 AM, mix 2 µL of the 1 mM Fura-2 AM stock and 1 µL of the 20% Pluronic F-127 stock with 1 mL of HBSS. Vortex to mix.

-

-

Cell Loading:

-

Wash cultured cells once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Calcium Imaging:

-

Mount the coverslip with loaded cells onto the microscope stage or place the 96-well plate in the plate reader.

-

Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

-

Add the desired concentration of m-3M3FBS or this compound to the cells.

-

Record the change in the F340/F380 ratio over time.

-

Inositol Phosphate Accumulation Assay

This protocol measures the accumulation of inositol phosphates (IPs), a direct product of PLC activity, using radiolabeling with [³H]-myo-inositol.

Materials:

-

[³H]-myo-inositol

-

Inositol-free cell culture medium

-

LiCl solution

-

Perchloric acid (PCA)

-

Dowex AG1-X8 anion-exchange resin

-

Scintillation cocktail and counter

-

m-3M3FBS and this compound stock solutions

Procedure:

-

Cell Labeling:

-

Plate cells and grow to near confluency.

-

Replace the medium with inositol-free medium containing [³H]-myo-inositol (1-10 µCi/mL) and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

-

Stimulation:

-

Wash the cells with a physiological buffer.

-

Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulate the cells with the desired concentrations of m-3M3FBS or this compound for various time points.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding ice-cold PCA (e.g., 5% final concentration).

-

Scrape the cells and collect the lysate.

-

Neutralize the extracts with a suitable base (e.g., KOH).

-

-

Separation and Quantification:

-

Apply the neutralized extracts to a Dowex AG1-X8 anion-exchange column.

-

Wash the column to remove unincorporated [³H]-myo-inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Measure the radioactivity of the eluate using a scintillation counter.

-

In Vitro PLC Activity Assay

This protocol describes a direct measurement of PLC enzyme activity using a fluorogenic substrate.

Materials:

-

Purified PLC enzyme or cell lysate containing PLC

-

Fluorogenic PLC substrate (e.g., a synthetic, quenched substrate that fluoresces upon cleavage)

-

Assay buffer (e.g., Tris-HCl buffer with CaCl2)

-

m-3M3FBS and this compound stock solutions

-

Fluorometer

Procedure:

-

Reaction Setup:

-

In a microplate well, add the assay buffer containing the desired concentration of CaCl2.

-

Add the purified PLC enzyme or cell lysate.

-

Add the desired concentration of m-3M3FBS or this compound.

-

Initiate the reaction by adding the fluorogenic PLC substrate.

-

-

Measurement:

-

Immediately place the microplate in a fluorometer.

-

Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific substrate used.

-

The rate of fluorescence increase is proportional to the PLC enzyme activity.

-

Mandatory Visualizations

Signaling Pathways and Experimental Logic

Caption: Canonical vs. Experimental PLC Activation.

This diagram illustrates the established G-protein coupled receptor (GPCR) pathway leading to PLC activation and subsequent downstream signaling. It also depicts the experimental use of m-3M3FBS as a purported direct activator of PLC and highlights the potential for PLC-independent effects on calcium release. This compound is shown as a negative control that does not activate this pathway.

Caption: Experimental workflow using this compound as a negative control.

This workflow outlines a typical experimental design to investigate the effects of a compound on PLC activation. The inclusion of this compound as a negative control is crucial for differentiating between specific PLC-mediated effects and non-specific or off-target actions of the active compound, m-3M3FBS.

Conclusion

The use of this compound as a negative control is indispensable for any study employing m-3M3FBS to investigate PLC signaling. Given the evidence of PLC-independent effects of m-3M3FBS, particularly on intracellular calcium homeostasis, experiments that do not include this compound as a control are difficult to interpret definitively. By incorporating this inactive analog, researchers can significantly enhance the rigor and validity of their findings, leading to a more accurate understanding of the complex roles of Phospholipase C in cellular physiology and disease.

References

- 1. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to o-3M3FBS: Chemical Structure, Properties, and Application as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-3M3FBS, with the chemical name 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, is a crucial tool in cell signaling research. It is widely recognized as the inactive analog of m-3M3FBS, a potent activator of phospholipase C (PLC). The primary utility of this compound lies in its application as a negative control in experiments investigating PLC-mediated signaling pathways, allowing researchers to delineate the specific effects of PLC activation by its meta-isomer. This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound, with a particular focus on its role in elucidating cellular signaling mechanisms.

Chemical Structure and Properties

The defining structural feature of this compound is the ortho position of the trifluoromethyl group on the phenyl ring, in contrast to the meta position in its active counterpart, m-3M3FBS. This seemingly minor positional difference is responsible for its lack of activity towards phospholipase C.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | [1][2][3] |

| Synonyms | This compound | [1] |

| Molecular Formula | C₁₆H₁₆F₃NO₂S | [1][2] |

| Molecular Weight | 343.36 g/mol | [1][2] |

| CAS Number | 313981-55-4 | [1][2] |

| Appearance | Solid | [4] |

| Purity | ≥99% | [1][3] |

| Solubility | Soluble to 100 mM in ethanol and DMSO | [1] |

| Storage | Store at room temperature | [1] |

Biological Activity and Mechanism of Action

This compound is principally characterized by its inactivity as a direct activator of phospholipase C (PLC) isoforms.[1][3] This makes it an ideal negative control for its active isomer, m-3M3FBS, which stimulates PLC to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

However, it is crucial for researchers to be aware that some studies have reported PLC-independent effects for both m-3M3FBS and this compound. For instance, both isomers have been observed to inhibit inward and outward currents and to cause an increase in intracellular Ca²⁺ through mechanisms that are not dependent on PLC activation.[5][6] This underscores the importance of careful experimental design and data interpretation.

Comparative Biological Effects of this compound and m-3M3FBS

| Biological Effect | m-3M3FBS (Active Analog) | This compound (Inactive Analog) | Reference |

| Phospholipase C (PLC) Activation | Potent activator of various PLC isoforms | Inactive | [7][8][9] |

| Inositol Phosphate Generation | Stimulates formation | No significant generation | [7][8] |

| Intracellular Ca²⁺ Release | Induces significant release | Much weaker Ca²⁺ release | [7] |

| Superoxide Generation | Stimulates in neutrophils | Does not affect up to 50 µM | [5] |

| Inhibition of Inward/Outward Currents | Yes (PLC-independent) | Yes (PLC-independent) | [5][6] |

Experimental Protocols

General Experimental Workflow for Using this compound as a Negative Control

The following diagram illustrates a typical experimental workflow for investigating the effects of a compound suspected of acting through the PLC pathway, using m-3M3FBS as a positive control and this compound as a negative control.

References

- 1. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C [mdpi.com]

- 2. 313981-55-4 CAS MSDS (2,4,6-TRIMETHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfon… [cymitquimica.com]

- 5. 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | C16H16F3NO2S | CID 770820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification of a compound that directly stimulates phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanisms of Action of o-3M3FBS and m-3M3FBS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanisms of action of the isomeric compounds, ortho-3-trifluoromethyl-phenyl-benzenesulfonamide (o-3M3FBS) and meta-3-trifluoromethyl-phenyl-benzenesulfonamide (m-3M3FBS). While m-3M3FBS is widely recognized as a direct activator of phospholipase C (PLC), this document delves into the nuances of its activity, including evidence of PLC-independent effects. In contrast, this compound is predominantly characterized as an inactive analog, serving as a negative control in many studies. This guide presents a critical review of the available literature, summarizing quantitative data, detailing experimental methodologies, and providing visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of these pharmacological tools.

Introduction

The study of intracellular signaling pathways is fundamental to understanding cellular physiology and pathology. Phospholipase C (PLC) enzymes are critical components of these pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), respectively, influencing a myriad of cellular processes. Pharmacological agents that directly modulate PLC activity are invaluable tools for dissecting these complex signaling cascades. m-3M3FBS has emerged as a widely used small molecule for the direct activation of PLC isozymes. Its ortho-isomer, this compound, is typically used as a control to demonstrate the specificity of the effects observed with the meta-isomer. This guide aims to provide a detailed comparative analysis of the mechanisms of action of these two compounds, highlighting both their established roles and their less-explored, off-target effects.

Core Mechanism of Action: Phospholipase C Activation

m-3M3FBS: A Direct PLC Activator

m-3M3FBS is a cell-permeable compound that directly activates multiple isoforms of phospholipase C, including PLCβ, PLCγ, and PLCδ[1][2]. This activation is independent of G-protein-coupled receptors (GPCRs) and other upstream signaling components[3]. The primary mechanism involves the direct interaction of m-3M3FBS with PLC, leading to the hydrolysis of PIP2.

The canonical signaling pathway initiated by m-3M3FBS-mediated PLC activation is as follows:

-

PLC Activation: m-3M3FBS directly binds to and activates PLC enzymes.

-

PIP2 Hydrolysis: Activated PLC cleaves PIP2 into IP3 and DAG.

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm[4].

-

DAG-Mediated PKC Activation: DAG remains in the plasma membrane and activates protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets.

This cascade of events leads to a range of cellular responses, including superoxide generation, and has been utilized to study processes such as apoptosis in cancer cells and the inflammatory response in sepsis[2][5].

Figure 1: m-3M3FBS-induced PLC signaling pathway.

This compound: The Inactive Analog

In the context of PLC activation, this compound is consistently reported to be an inactive analog of m-3M3FBS[3][6][7]. Studies have shown that, unlike its meta-isomer, this compound does not stimulate the formation of inositol phosphates or induce significant intracellular calcium release via the PLC pathway[6][8]. Consequently, it is widely employed as a negative control to ascertain that the observed effects of m-3M3FBS are indeed mediated by PLC activation.

PLC-Independent Mechanisms of Action

Emerging evidence suggests that both m-3M3FBS and, to some extent, this compound exert effects on cellular physiology that are independent of PLC activation. These off-target effects are crucial to consider for the accurate interpretation of experimental results.

Effects on Intracellular Calcium Homeostasis

Several studies have reported that m-3M3FBS can induce a slow and sustained increase in intracellular calcium that does not temporally correlate with the generation of inositol phosphates[6][7][8]. This suggests a mechanism of calcium mobilization that is independent of PLC-mediated IP3 production. The precise mechanism for this PLC-independent calcium release is not fully elucidated but may involve direct effects on intracellular calcium stores or other signaling pathways that regulate calcium homeostasis. This compound has been shown to be much weaker in releasing calcium through this alternative pathway[6].

Inhibition of Ion Channels

A significant PLC-independent effect of both m-3M3FBS and this compound is the inhibition of voltage-gated ion channels. Specifically, both isomers have been demonstrated to inhibit delayed rectifier potassium (K+) channels and L-type calcium (Ca2+) currents[9]. This inhibition is not prevented by PLC inhibitors, further supporting a mechanism that is distinct from the canonical PLC signaling pathway. While both isomers exhibit this inhibitory activity, the quantitative differences in their potency have not been extensively characterized.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of m-3M3FBS and this compound. It is important to note that comprehensive dose-response studies providing precise EC50 and IC50 values are limited in the publicly available literature.

Table 1: Effects on PLC Activation and Calcium Signaling

| Compound | Parameter | Value | Cell Type/System | Reference |

| m-3M3FBS | Effective Concentration for Inositol Phosphate Formation | 5 - 50 µM | U937 cells | [2] |

| Effective Concentration for in vitro PLC Activation | > 10 µM | Purified PLCβ2 | [1] | |

| EC50 for Ca2+-driven signals | 24.7 µM | Besnoitia besnoiti tachyzoites | [1] | |

| This compound | Inositol Phosphate Formation | No significant effect | SH-SY5Y cells | [6] |

| Intracellular Ca2+ Release | Much weaker than m-3M3FBS | SH-SY5Y cells | [6] |

Table 2: Effects on Ion Channel Activity

| Compound | Target | Effect | Quantitative Data | Cell Type/System | Reference |

| m-3M3FBS | Delayed Rectifier K+ Channels | Inhibition | IC50 not reported | Murine colonic smooth muscle | [9] |

| L-type Ca2+ Currents | Inhibition | IC50 not reported | Murine colonic smooth muscle | [9] | |

| This compound | Delayed Rectifier K+ Channels | Inhibition | IC50 not reported | Murine colonic smooth muscle | [9] |

| L-type Ca2+ Currents | Inhibition | IC50 not reported | Murine colonic smooth muscle | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of this compound and m-3M3FBS.

Inositol Phosphate Accumulation Assay ([3H]-myo-inositol Labeling)

This assay measures the accumulation of radiolabeled inositol phosphates, a direct downstream product of PLC activity.

Materials:

-

Cells of interest

-

Inositol-free culture medium

-

[3H]-myo-inositol

-

Stimulation buffer (e.g., HBSS) containing LiCl (typically 10-20 mM)

-

This compound and m-3M3FBS

-

Perchloric acid (PCA)

-

Dowex AG1-X8 anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling: Plate cells and grow to desired confluency. Replace the culture medium with inositol-free medium containing [3H]-myo-inositol (typically 1-2 µCi/mL) and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides[10][11].

-

Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.

-

Stimulation: Add this compound or m-3M3FBS at various concentrations to the cells and incubate for the desired time (e.g., 30-60 minutes).

-

Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold PCA (e.g., 0.5 M).

-

Separation: Neutralize the PCA extracts and apply them to a Dowex AG1-X8 anion-exchange column. Wash the column to remove free [3H]-myo-inositol.

-

Elution: Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

Figure 2: Inositol Phosphate Accumulation Assay Workflow.

Intracellular Calcium Imaging (Fura-2 AM)

This method allows for the real-time measurement of changes in intracellular calcium concentration.

Materials:

-

Cells grown on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

Anhydrous DMSO

-

Physiological salt solution (e.g., HBSS)

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

-

Dye Loading: Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological salt solution)[6][12][13]. Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

-

De-esterification: Wash the cells with the physiological salt solution to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the Fura-2 dye inside the cells.

-

Imaging: Mount the coverslip onto the imaging system. Perfuse the cells with the physiological salt solution.

-

Stimulation and Recording: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm. Add this compound or m-3M3FBS to the perfusion solution and record the changes in fluorescence intensity at both excitation wavelengths over time.

-

Data Analysis: The ratio of the fluorescence emission at 510 nm when excited at 340 nm to that when excited at 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration.

Figure 3: Fura-2 AM Calcium Imaging Workflow.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion channel currents in individual cells.

Materials:

-

Isolated cells

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Approach and Seal Formation: Under microscopic observation, carefully approach a cell with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane[5][14][15][16].

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply a series of voltage steps to elicit the ion currents of interest (e.g., depolarizing steps to activate delayed rectifier K+ channels).

-

Drug Application: After recording baseline currents, perfuse the bath with a solution containing this compound or m-3M3FBS and record the changes in the ion channel currents.

-

Data Analysis: Analyze the recorded currents to determine parameters such as current amplitude, activation and inactivation kinetics, and the extent of inhibition by the compounds.

Figure 4: Whole-Cell Patch-Clamp Workflow.

Conclusion

m-3M3FBS serves as a valuable pharmacological tool for the direct activation of phospholipase C, enabling the investigation of PLC-mediated signaling pathways. However, researchers must be cognizant of its potential for PLC-independent effects, particularly the modulation of intracellular calcium and the inhibition of ion channels. The use of its inactive analog, this compound, as a negative control is essential for attributing observed effects to PLC activation. The shared PLC-independent activities of both isomers, however, necessitate careful experimental design and interpretation. Future research should focus on elucidating the precise molecular targets and mechanisms underlying these off-target effects and on developing more specific pharmacological modulators of PLC. This in-depth guide provides a framework for the informed use of this compound and m-3M3FBS in cellular and physiological research.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. benchchem.com [benchchem.com]

- 7. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biochem.wustl.edu [biochem.wustl.edu]

- 11. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 13. moodle2.units.it [moodle2.units.it]

- 14. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

- 16. personal.utdallas.edu [personal.utdallas.edu]

The Role of o-3M3FBS as a Negative Control in G-Protein Coupled Receptor Pathway Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are integral to a vast array of physiological processes, making them a primary focus for drug discovery and development.[1][2] The Gq/11 subfamily of G proteins, upon activation by their cognate GPCRs, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] This signaling cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).[3][4]

To dissect this critical signaling pathway, researchers have sought specific pharmacological tools that can directly modulate its components. The compound m-3M3FBS has been identified as a direct activator of phospholipase C.[5][6] However, to ensure the specificity of its action and to rule out off-target effects, a reliable negative control is essential. This is the primary role of o-3M3FBS , an inactive analog of m-3M3FBS.[7][8] This technical guide provides a comprehensive overview of this compound, its use as a negative control, and the experimental context for its application in studying GPCR pathways.

The Critical Role of a Negative Control

In pharmacological studies, a negative control is an inactive substance that is structurally similar to the active compound being tested. Its purpose is to account for any non-specific effects of the chemical scaffold or experimental conditions. The use of this compound alongside its active counterpart, m-3M3FBS, allows researchers to confidently attribute any observed biological responses to the specific activation of PLC by m-3M3FBS.

Comparative Biological Activity

The defining characteristic of this compound is its lack of significant biological activity compared to m-3M3FBS. While m-3M3FBS is reported to stimulate superoxide generation, Ca2+ release, and inositol phosphate formation in various cell types, this compound is consistently described as an inactive analog.[7][8]

Studies have shown that this compound is much weaker in releasing intracellular calcium and does not elicit a measurable inositol phosphate response, which is a direct indicator of PLC activity.[9] This stark difference in activity is fundamental to its utility as a negative control.

However, it is crucial to note that some research suggests that both m-3M3FBS and this compound can exert effects that are independent of PLC activation. For instance, both compounds have been observed to inhibit delayed rectifier K+ channels and L-type Ca2+ currents.[10] These findings underscore the importance of careful experimental design and data interpretation, even when using a designated negative control.

Physicochemical Properties

The physicochemical properties of this compound and its active analog m-3M3FBS are very similar, which is a key requirement for a good negative control.

| Property | This compound | m-3M3FBS |

| Chemical Name | 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |

| Molecular Formula | C₁₆H₁₆F₃NO₂S | C₁₆H₁₆F₃NO₂S |

| Molecular Weight | 343.36 g/mol | 343.36 g/mol |

| Purity | ≥99% | ≥98% |

| Solubility | Soluble to 100 mM in ethanol and DMSO | Soluble to 100 mM in ethanol and DMSO |

| CAS Number | 313981-55-4 | 200933-14-8 |

Data sourced from various suppliers.[7][8]

Experimental Protocols

To effectively use this compound as a negative control, it should be included in experiments in parallel with m-3M3FBS at the same concentrations and under identical conditions. Below are example methodologies for key experiments.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a key downstream event of Gq/11-PLC signaling.

-

Cell Preparation: Plate cells (e.g., SH-SY5Y, CHO) on a suitable plate for fluorescence measurement and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

-

Compound Preparation: Prepare stock solutions of this compound and m-3M3FBS in DMSO. Dilute to the final desired concentrations in a suitable assay buffer. A vehicle control (DMSO alone) must also be included.

-

Measurement: Use a fluorescence plate reader or microscope to measure the baseline fluorescence. Add the compounds (this compound, m-3M3FBS, and vehicle) to the cells and record the fluorescence changes over time.

-

Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration. Compare the response elicited by m-3M3FBS to the lack of response with this compound and the vehicle control.

Inositol Phosphate Accumulation Assay

This assay directly measures the product of PLC activity.

-

Cell Labeling: Plate cells and label them overnight with myo-[³H]inositol.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulation: Add this compound, m-3M3FBS, or vehicle control to the cells and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction and extract the inositol phosphates using an appropriate method (e.g., perchloric acid precipitation).

-

Separation and Quantification: Separate the inositol phosphates using anion-exchange chromatography and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Compare the levels of [³H]inositol phosphates in cells treated with m-3M3FBS to those treated with this compound and the vehicle control.

Visualizing the Experimental Logic

The following diagrams illustrate the expected signaling pathways and the logical workflow for using this compound as a negative control.

References

- 1. G Protein-Coupled Receptors: A Century of Research and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phospholipase C Activator, m -3M3FBS [sigmaaldrich.com]

- 7. rndsystems.com [rndsystems.com]

- 8. This compound | Phospholipases | Tocris Bioscience [tocris.com]

- 9. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Inactive Analogs for Phospholipase C Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of inactive analogs used in the study of phospholipase C (PLC) signaling. Acknowledging the critical need for rigorous controls in experimental design, this document focuses on the characterization and application of these essential tools. Herein, we present quantitative data, detailed experimental protocols, and visual representations of the pertinent signaling pathways to facilitate a deeper understanding and more effective utilization of inactive analogs in PLC research.

Introduction to Phospholipase C and the Need for Inactive Analogs

Phospholipase C (PLC) enzymes are pivotal in cellular signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This signaling cascade is initiated by a multitude of extracellular stimuli, including hormones, neurotransmitters, and growth factors, and regulates a wide array of cellular processes such as proliferation, differentiation, and apoptosis.[3][4] Given the central role of PLC, small molecule inhibitors are invaluable for dissecting its function. However, to ensure that the observed effects of an inhibitor are specifically due to the inhibition of PLC and not off-target interactions, a structurally similar but biologically inactive analog is an indispensable experimental control.

The most widely used PLC inhibitor is U73122. Its corresponding inactive analog, U73343, serves as a crucial negative control in experiments investigating PLC-mediated signaling pathways.[1][5][6][7] U73343 is structurally very similar to U73122 but lacks the maleimide group, rendering it incapable of covalently modifying and inhibiting the enzyme.[1][6][7]

Quantitative Data: A Comparative Look at PLC Inhibitors and Their Inactive Analogs

The following tables summarize the available quantitative data for the most common PLC inhibitor, U73122, and its inactive analog, U73343. This data is essential for designing experiments with appropriate concentrations and for interpreting the resulting data.

Table 1: Comparative Activity of U73122 and U73343 on PLC Isoforms

| Compound | PLC Isoform | IC50 (μM) | Cell/System | Reference |

| U73122 | PLC-β2 | ~6 | Recombinant human | [8] |

| U73122 | PLC-β1, β3, β4 | Little to no effect | Recombinant human | [8] |

| U73122 | PLC-γ1 | - | Activated by U73122 | [1] |

| U73122 | PLC-δ1 | - | Neither activated nor inhibited | [1] |

| U73343 | PLC-β3 | No effect at 40 μM | Human | [1] |

Note: There is a notable lack of comprehensive studies directly comparing the IC50 values of U73122 and U73343 across all PLC isoforms in a standardized assay system. The available data suggests isoform-specific effects of U73122 and a general lack of activity for U73343 at concentrations where U73122 is active.

Table 2: Cellular Effects of U73122 and U73343

| Compound | Effect | IC50 / Effective Concentration | Cell Type | Reference |

| U73122 | Inhibition of bradykinin-induced Ca2+ increase | ~0.2 μM | NG108-15 cells | [9] |

| U73122 | Inhibition of IL-8-induced Ca2+ flux | ~6 μM | Human neutrophils | [8] |

| U73122 | Inhibition of LTB4-induced chemotaxis | ~5 μM | Human neutrophils | [8] |

| U73343 | No effect on IP3-mediated Ca2+ increase | Tested at 10 μM | Colonic myocytes | [4] |

| U73343 | No effect on RyR-mediated Ca2+ release | Tested at 10 μM | Colonic myocytes | [4] |

Important Considerations for U73122 and U73343:

Researchers should be aware of the potential off-target effects of U73122. Studies have shown that U73122 can inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, leading to depletion of intracellular calcium stores independent of PLC inhibition.[10] It has also been reported to have effects on other cellular processes.[11][12] Therefore, using U73343 as a negative control is critical to differentiate between PLC-specific and off-target effects. Some studies have also reported unexpected effects of U73343, highlighting the importance of careful dose-response studies and the use of multiple controls.[6][12][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist researchers in the practical application of inactive analogs in PLC studies.

In Vitro Phospholipase C Activity Assay (Radiolabeled PIP2)

This protocol describes a method to directly measure the enzymatic activity of PLC using a radiolabeled substrate.

Materials:

-

Purified PLC enzyme

-

[³H]-labeled Phosphatidylinositol 4,5-bisphosphate ([³H]PIP2)

-

Unlabeled PIP2

-

Assay Buffer: 50 mM HEPES, 70 mM KCl, 3 mM CaCl₂, 3 mM EGTA, 2 mM DTT, pH 7.2

-

U73122 and U73343 stock solutions (in DMSO)

-

10% (v/v) Trichloroacetic acid (TCA)

-

10 mg/mL Bovine Serum Albumin (BSA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a lipid mixture of [³H]PIP2 and unlabeled PIP2 in a glass tube and dry it under a stream of nitrogen.

-

Resuspend the lipid film in the assay buffer by vortexing or sonication to form liposomes.

-

Prepare reaction tubes containing the assay buffer and the desired concentrations of U73122, U73343, or vehicle (DMSO).

-

Add the purified PLC enzyme to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the [³H]PIP2/PIP2 liposome suspension to each tube.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding ice-cold 10% TCA and 10 mg/mL BSA.

-

Centrifuge the tubes to pellet the unhydrolyzed lipids and protein.

-

Collect the supernatant, which contains the soluble [³H]IP3 product.

-

Add the supernatant to scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the PLC activity based on the amount of [³H]IP3 produced.

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol outlines the measurement of changes in intracellular calcium concentration, a key downstream event of PLC activation.

Materials:

-

Cells grown on coverslips or in a 96-well plate

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-Buffered Saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, Glucose, pH 7.4

-

Agonist to stimulate PLC (e.g., carbachol, bradykinin)

-

U73122 and U73343 stock solutions (in DMSO)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBS.

-

Wash the cells once with HBS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Inhibitor Treatment:

-

Pre-incubate the Fura-2-loaded cells with the desired concentrations of U73122, U73343, or vehicle for a specified time (e.g., 20-30 minutes).

-

-

Calcium Measurement:

-

Place the cells in the fluorescence plate reader or on the microscope stage.

-

Establish a baseline fluorescence reading.

-

Add the agonist to stimulate PLC activation and record the changes in fluorescence intensity at 340 nm and 380 nm excitation.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm (F340/F380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Inositol Phosphate Accumulation Assay

This protocol measures the accumulation of inositol phosphates, the direct products of PLC activity.

Materials:

-

Cells cultured in appropriate medium

-

myo-[³H]-inositol

-

Inositol-free medium

-

Lithium Chloride (LiCl) solution

-

Agonist to stimulate PLC

-

U73122 and U73343 stock solutions (in DMSO)

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling:

-

Incubate the cells with myo-[³H]-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Inhibitor and Agonist Treatment:

-

Wash the cells to remove unincorporated [³H]-inositol.

-

Pre-incubate the cells with LiCl (typically 10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Add the desired concentrations of U73122, U73343, or vehicle and incubate for a specified time.

-

Stimulate the cells with the agonist for a defined period.

-

-

Extraction of Inositol Phosphates:

-

Stop the stimulation by adding ice-cold PCA or TCA.

-

Scrape the cells and collect the lysate.

-

Neutralize the extracts with a suitable buffer.

-

-

Separation of Inositol Phosphates:

-

Apply the neutralized extracts to a Dowex AG1-X8 column.

-

Wash the column to remove unincorporated [³H]-inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

-

Quantification:

-

Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity corresponds to the total amount of accumulated inositol phosphates.

-

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the canonical PLCβ and PLCγ signaling pathways.

Caption: PLCβ signaling pathway initiated by G-protein coupled receptors.

Caption: PLCγ signaling pathway initiated by receptor tyrosine kinases.

Conclusion

The use of inactive analogs, such as U73343, is fundamental to the rigorous investigation of phospholipase C signaling. This guide provides a centralized resource of quantitative data, detailed experimental protocols, and clear visual aids to empower researchers in their studies. By carefully considering the information presented, particularly the potential for off-target effects and the importance of appropriate controls, scientists can enhance the validity and impact of their findings in the complex field of signal transduction.

References

- 1. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase C - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

o-3M3FBS CAS number and molecular weight

This technical guide provides a comprehensive overview of o-3M3FBS, a chemical compound utilized in cell signaling research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, biological activity, and application in experimental settings.

This compound (2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide) is primarily known as the inactive analog of m-3M3FBS, a well-documented activator of phospholipase C (PLC). Due to its structural similarity but lack of stimulatory effect on the PLC pathway, this compound serves as an essential negative control in experiments investigating PLC-mediated signaling.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing key data for its use in a laboratory setting.

| Property | Value | References |

| CAS Number | 313981-55-4 | [1][2] |

| Molecular Weight | 343.36 g/mol | [1][2] |

| Molecular Formula | C₁₆H₁₆F₃NO₂S | [1][2] |

| Purity | ≥99% | |

| Appearance | Off-white solid | [3] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |

| Storage | Store at room temperature. For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months, protected from light. | [1] |

Biological Activity and Mechanism of Action

This compound is characterized by its lack of activity towards phospholipase C (PLC), in stark contrast to its isomer, m-3M3FBS.[4] The latter directly activates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca²⁺]i) and the activation of protein kinase C (PKC), respectively.

While primarily used as a negative control, some studies have reported that this compound can exert biological effects independent of PLC activation. For instance, both m-3M3FBS and this compound have been shown to inhibit inward and outward ion currents and can cause an increase in intracellular calcium through mechanisms that are not dependent on PLC.[1][5] This underscores the importance of careful interpretation of experimental results, even when using this compound as a control.

The established signaling pathway for the active analog, m-3M3FBS, is depicted below. This compound is used in experiments to confirm that the observed effects are indeed due to the activation of this specific pathway.

Caption: Signaling pathway activated by m-3M3FBS. This compound does not initiate this cascade.

Experimental Protocols and Applications

This compound is a critical tool for validating the specificity of PLC-mediated signaling in various cellular contexts. Below are representative experimental approaches where this compound is employed.

This experiment aims to determine if an observed increase in intracellular calcium is due to PLC activation.

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to a test compound, m-3M3FBS, and this compound.

-

Methodology:

-

Cells (e.g., human neuroblastoma SH-SY5Y cells or neutrophils) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[6][7]

-

The baseline fluorescence is recorded.

-

Cells are treated with the active compound m-3M3FBS (typically in the range of 10-50 µM).[8]

-

In a parallel experiment, cells are treated with the same concentration of this compound.

-

A PLC inhibitor, such as U73122, may be used as an additional control.[8]

-

Changes in fluorescence, corresponding to changes in [Ca²⁺]i, are monitored over time using a fluorometer or fluorescence microscope.

-

-

Expected Outcome: m-3M3FBS should induce a significant increase in [Ca²⁺]i, which is attenuated by U73122. This compound should not elicit a significant increase in [Ca²⁺]i via the PLC pathway.

Caption: Experimental workflow for a typical calcium mobilization assay using this compound as a negative control.

Summary

This compound is an indispensable chemical probe for cell signaling research. Its primary value lies in its role as a specific negative control for studies involving the PLC activator m-3M3FBS. By using this compound in parallel with its active counterpart, researchers can confidently attribute observed cellular responses, such as calcium release and downstream signaling events, to the specific activation of the phospholipase C pathway. However, the potential for PLC-independent effects necessitates careful experimental design and data interpretation. This guide provides the foundational knowledge for the effective application of this compound in a research setting.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. m-3M3FBS ≥95% (HPLC), phospholipase C activator, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. ovid.com [ovid.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for m-3M3FBS in In Vitro Cell Culture

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

m-3M3FBS (2,4,6-trimethyl-N-[m-3-trifluoromethylphenyl] benzenesulfonamide) is a cell-permeable small molecule that has been identified as a direct activator of phospholipase C (PLC) isozymes.[1][2] PLC plays a crucial role in cellular signal transduction by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[3]

These application notes provide detailed protocols for the use of m-3M3FBS in in vitro cell culture, with a focus on its application in inducing apoptosis in cancer cell lines and studying calcium signaling. The inactive analog, o-3M3FBS, which does not stimulate PLC activity, can be used as a negative control in experiments.[4] While m-3M3FBS is a valuable tool for studying PLC-mediated signaling, some studies suggest it may also have PLC-independent effects on calcium homeostasis, which should be considered when interpreting results.[4]

Data Presentation

Table 1: Effective Concentrations of m-3M3FBS in Various Cell Lines

| Cell Line | Application | Effective Concentration | Reference |

| Human Renal Caki Cancer Cells | Induction of Apoptosis | Not Specified | [5] |

| U937 and THP-1 (Leukemic Cell Lines) | Inhibition of Growth | 50 µM | [1][6] |

| U937 Cells | Induction of Apoptosis | 50 µM | [1] |

| U937 Cells | Stimulation of Inositol Phosphate Formation | 5-50 µM | [1] |

| SH-SY5Y (Human Neuroblastoma Cells) | Induction of Calcium Elevation | 25 µM | [4] |

| SCM1 (Human Gastric Cancer Cells) | Induction of Apoptosis/Necrosis | 25-50 µM | [7] |

| Olfactory Sensory Neurons (OSNs) | Induction of Calcium Elevation | 15-25 µM | [3] |

Table 2: Quantitative Effects of m-3M3FBS on Apoptosis

| Cell Line | Treatment | Result | Reference |

| U937 Cells | 50 µM m-3M3FBS for 24 hours | 53.9% apoptotic rate | [1] |

| SCM1 Cells | 25 µM m-3M3FBS for 24 hours | Significant increase in early and late apoptotic cells | [7] |

| SCM1 Cells | 50 µM m-3M3FBS for 24 hours | Significant increase in early and late apoptotic cells | [7] |

| Human Renal Caki Cancer Cells | m-3M3FBS (concentration not specified) | Accumulation of sub-G1 phase and DNA fragmentation | [5] |

Signaling Pathway of m-3M3FBS

Figure 1: m-3M3FBS activates PLC, leading to downstream signaling events that culminate in apoptosis.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with m-3M3FBS

This protocol provides a general guideline for culturing and treating adherent or suspension cells with m-3M3FBS.

Materials:

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

m-3M3FBS (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture flasks or plates

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture:

-

Maintain the cell line in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells as needed to maintain logarithmic growth. For adherent cells, use trypsin-EDTA to detach cells.

-

-

Preparation of m-3M3FBS Stock Solution:

-

Prepare a 10 mM stock solution of m-3M3FBS in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

-

Cell Seeding:

-

Count the cells using a hemocytometer or automated cell counter.

-

Seed the cells into the desired culture vessel (e.g., 6-well plate, 96-well plate) at a density appropriate for the specific experiment. Allow the cells to adhere and resume growth for 24 hours.

-

-

Treatment with m-3M3FBS:

-

Dilute the m-3M3FBS stock solution in complete culture medium to the desired final concentration (e.g., 25 µM, 50 µM).

-

Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of m-3M3FBS.

-

Remove the old medium from the cells and replace it with the medium containing m-3M3FBS or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Protocol 2: Induction and Analysis of Apoptosis by Flow Cytometry

This protocol describes how to induce apoptosis using m-3M3FBS and analyze it using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cells treated with m-3M3FBS (from Protocol 1)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Experimental Workflow for Apoptosis Analysis

Figure 2: Step-by-step workflow for the induction and analysis of apoptosis using m-3M3FBS.

Procedure:

-

Cell Preparation:

-

Following treatment with m-3M3FBS, collect both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Protocol 3: Measurement of Intracellular Calcium Mobilization

This protocol outlines the measurement of intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.

Materials:

-

Cells cultured on glass coverslips

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence microscope equipped for ratiometric imaging

Experimental Workflow for Calcium Mobilization Assay

Figure 3: Workflow for measuring intracellular calcium changes in response to m-3M3FBS.

Procedure:

-

Cell Preparation:

-

Seed cells on sterile glass coverslips in a culture dish and allow them to grow for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Calcium Imaging:

-

Wash the cells twice with HBSS to remove excess dye.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (340/380 nm).

-

Add m-3M3FBS to the perfusion buffer at the desired final concentration.

-

Record the changes in the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.

-

The data can be calibrated to absolute [Ca²⁺]i values if desired, using appropriate calibration buffers.

-

Conclusion

m-3M3FBS is a valuable pharmacological tool for investigating PLC-dependent signaling pathways and their role in cellular processes such as apoptosis. The protocols provided in these application notes offer a framework for utilizing m-3M3FBS in in vitro cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of potential PLC-independent effects is also recommended for a thorough interpretation of the results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m-3M3FBS | Phospholipases | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel phospholipase C activator, m-3M3FBS, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The novel phospholipase C activator, m-3M3FBS, induces monocytic leukemia cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing O-3M3FBS in Calcium Imaging Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) signaling is a fundamental mechanism governing a vast array of cellular processes, making it a critical area of study in biological research and drug development. Pharmacological tools that modulate Ca²⁺ signaling pathways are invaluable for dissecting these complex processes. One such tool is m-3M3FBS, a compound reported to activate phospholipase C (PLC), a key enzyme in the phosphoinositide signaling pathway that leads to the mobilization of intracellular Ca²⁺. However, studies have indicated that m-3M3FBS can also elicit Ca²⁺ responses through PLC-independent mechanisms, necessitating the use of proper controls to ensure accurate interpretation of experimental results.[1][2][3]

This document provides detailed application notes and protocols for the use of O-3M3FBS , an inactive analog of m-3M3FBS, as a negative control in calcium imaging experiments.[4] By comparing the effects of m-3M3FBS with those of this compound, researchers can differentiate between specific PLC-mediated Ca²⁺ signaling and potential off-target or non-specific effects.

Principle of this compound as a Negative Control

This compound is structurally similar to m-3M3FBS but is significantly less potent or entirely inactive in inducing Ca²⁺ release.[1][4] In multiple cell types, this compound has been shown to be much weaker in releasing Ca²⁺ compared to m-3M3FBS and in some cases, fails to elicit any significant Ca²⁺ response.[1][4] Therefore, any Ca²⁺ mobilization observed in the presence of m-3M3FBS but absent with this compound treatment can be more confidently attributed to the specific action of m-3M3FBS on its intended target, presumably PLC.

Data Presentation

The following tables summarize quantitative data from representative studies, highlighting the differential effects of m-3M3FBS and its inactive analog, this compound, on intracellular Ca²⁺ levels.

Table 1: Comparison of Ca²⁺ Response to m-3M3FBS and this compound in Olfactory Sensory Neurons (OSNs)

| Compound | Concentration (µM) | Responding Cells (%) | Peak Response Amplitude (Mean ± SEM) |

| m-3M3FBS | 25 | 93.6% (44/47) | Significantly higher than this compound (p < 0.005) |

| This compound | 25 | 25% (2/8) with very small increase | Significantly smaller than m-3M3FBS |

Source: Adapted from a study on mouse olfactory sensory neurons.[4]

Table 2: General Observations of m-3M3FBS and this compound Effects on Ca²⁺ Homeostasis

| Compound | Effect on Intracellular Ca²⁺ Release | Inositol Phosphate Generation |

| m-3M3FBS | Slow, sustained increase | Delayed (requires >20 min) |

| This compound | Much weaker than m-3M3FBS or no effect | No significant response |

Source: Compiled from studies in various cell lines, including SH-SY5Y.[1]

Signaling Pathways and Experimental Logic

To visually represent the underlying principles, the following diagrams were generated using Graphviz (DOT language).

Caption: Canonical GPCR/PLC signaling pathway and the putative action of m-3M3FBS.

Caption: General workflow for a calcium imaging experiment with controls.

Caption: Logical framework for using this compound as a negative control.

Experimental Protocols

Protocol 1: General Calcium Imaging Using a Fluorescent Plate Reader

This protocol is suitable for high-throughput screening applications.

Materials:

-

Cells of interest (e.g., CHO, SH-SY5Y)

-

96-well black, clear-bottom microplate

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

m-3M3FBS stock solution (e.g., 25 mM in DMSO)

-

This compound stock solution (e.g., 25 mM in DMSO)

-

Vehicle (DMSO)

-

Fluorescent plate reader with an injection system

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading:

-

Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate for 30-60 minutes at 37°C, 5% CO₂.

-

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

-

Compound Preparation: Prepare 2X working solutions of m-3M3FBS, this compound, and vehicle control in HBSS. For a final concentration of 25 µM, the 2X solution would be 50 µM.

-

Fluorescence Measurement:

-

Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Set the instrument to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

-

Record baseline fluorescence for 1-2 minutes.

-

Inject 100 µL of the 2X compound solutions into the respective wells.

-

Continue recording the fluorescence signal for at least 5-10 minutes to capture the full response.

-

-

Data Analysis:

-

Normalize the fluorescence data by calculating the change in fluorescence (ΔF) from baseline (F₀) (ΔF/F₀).

-

Compare the response curves and peak fluorescence changes between the m-3M3FBS, this compound, and vehicle-treated wells.

-

Protocol 2: Single-Cell Calcium Imaging Using Fluorescence Microscopy

This protocol allows for detailed analysis of Ca²⁺ dynamics in individual cells.

Materials:

-

Cells of interest cultured on glass coverslips

-

Calcium-sensitive ratiometric dye (e.g., Fura-2 AM) or single-wavelength dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Physiological saline solution (e.g., Tyrode's solution)

-

m-3M3FBS stock solution (e.g., 25 mM in DMSO)

-

This compound stock solution (e.g., 25 mM in DMSO)

-

Vehicle (DMSO)

-

Inverted fluorescence microscope equipped with a perfusion system, excitation light source, filter sets, and a sensitive camera.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to allow for adherence.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in your physiological saline.

-

Incubate the coverslips with the dye solution for 20-40 minutes at room temperature or 37°C, protected from light.

-

-

Washing and Mounting:

-

Wash the coverslip gently with the physiological saline to remove excess dye.

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

-

Image Acquisition:

-

Continuously perfuse the cells with physiological saline.

-

Locate a field of healthy cells and begin image acquisition.

-

For Fura-2, acquire images by alternating excitation at 340 nm and 380 nm, with emission collected at ~510 nm. For Fluo-4, use excitation at ~494 nm and collect emission at ~516 nm.

-

Record a stable baseline for 2-5 minutes.

-

-

Compound Application:

-

Switch the perfusion to a solution containing the desired final concentration of m-3M3FBS, this compound, or vehicle. For example, to test 25 µM m-3M3FBS, the perfusion solution should contain 25 µM m-3M3FBS.[4]

-

Continue recording throughout the application and for a period after to observe the full response and any recovery.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀) for each cell over time. An increase in this ratio indicates an increase in intracellular Ca²⁺.

-

For Fluo-4, calculate the change in fluorescence intensity from baseline (ΔF/F₀).

-

Analyze parameters such as the peak amplitude, time to peak, and duration of the Ca²⁺ response for individual cells.

-

Compare these parameters across the different treatment groups.

-

Conclusion

References

- 1. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for o-3M3FBS in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of o-3M3FBS in patch clamp electrophysiology studies. Given its common application as an inactive analog to the phospholipase C (PLC) activator, m-3M3FBS, this document outlines its role as a negative control, details its known off-target effects, and provides protocols for its use in dissecting PLC-dependent and independent signaling pathways.

Introduction

This compound (2,4,6-trimethyl-N-(ortho-3-trifluoromethyl-phenyl)-benzenesulfonamide) is a structural isomer of m-3M3FBS, a compound reported to be a direct activator of phospholipase C (PLC).[1][2][3][4] In many studies, this compound is utilized as a negative control because it is considered to be much weaker or inactive in its ability to stimulate PLC and subsequent downstream signaling, such as inositol phosphate generation.[5][6] However, researchers should exercise caution, as evidence suggests that both this compound and its meta-isomer can exert effects on ion channels and intracellular calcium independently of PLC activation.[1][5]

The activation of PLC is a critical signaling pathway that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[1] This pathway is known to modulate the activity of various ion channels, including Transient Receptor Potential Canonical (TRPC) channels.[7][8][9] Therefore, the careful use of this compound alongside m-3M3FBS in patch clamp experiments can be a valuable tool to differentiate between PLC-mediated effects and other, off-target actions of these compounds on ion channel function.

Data Presentation

Table 1: Comparative Effects of m-3M3FBS and this compound

| Parameter | m-3M3FBS | This compound | Key Findings | Reference(s) |

| Primary Reported Activity | Phospholipase C (PLC) Activator | Inactive Analog / Negative Control | m-3M3FBS directly stimulates PLC activity, while this compound is significantly less potent or inactive in this regard. | [2][5][6] |

| PLC-Independent Effects | Yes | Yes | Both isomers have been shown to inhibit delayed rectifier K+ channels and L-type Ca2+ currents. | [1] |

| Effect on Intracellular Ca2+ | Increases [Ca2+]i | Weaker increase in [Ca2+]i | m-3M3FBS causes a robust increase in intracellular calcium, often attributed to both release from internal stores and influx. This compound has a much weaker effect on calcium release. | [1][5] |

| Effect on Inositol Phosphate (IP) Generation | Stimulates IP formation | No significant IP formation | Consistent with its role as a PLC activator, m-3M3FBS stimulates the production of inositol phosphates. This compound does not produce a significant inositol phosphate response. | [5] |

| Effective Concentration Range | 5 - 50 µM | Up to 50 µM (for observing non-specific effects) | The effective concentration can be cell-type dependent. | [1][3] |

Signaling Pathways and Experimental Workflow

Signaling Pathway of PLC Activation and Potential Off-Target Effects

Caption: PLC signaling and off-target effects of 3M3FBS isomers.

Experimental Workflow for Patch Clamp Electrophysiology

Caption: Patch clamp workflow for evaluating 3M3FBS effects.

Experimental Protocols

Preparation of Stock Solutions

-

Compound: this compound

-

Solvent: Dimethyl sulfoxide (DMSO)

-